molecular formula C23H22FN3OS B2395543 3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034366-08-8

3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2395543
CAS RN: 2034366-08-8
M. Wt: 407.51
InChI Key: VNMLZWJYNRFRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a chemical compound that has been the focus of scientific research in recent years. This compound is of interest due to its potential as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

Target of Action

The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to survive and reproduce .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition disrupts the ATP production, leading to energy depletion in the bacteria .

Pharmacokinetics

It’s known that the compound exhibits significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth and reproduction due to energy depletion . This is achieved by inhibiting the Cyt-bd, which is crucial for the bacteria’s energy metabolism .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound’s efficacy can vary depending on the strain of Mycobacterium tuberculosis. It has been observed that all derivatives were much less potent against M. tuberculosis H37Rv compared to N0145 (IC 50 's from 24 to >100 μM and 9–52 μM, respectively), an observation that may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .

Advantages and Limitations for Lab Experiments

One advantage of using 3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in lab experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.

Future Directions

There are several future directions for research on 3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, research could focus on optimizing its use in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is achieved through a multi-step process. The starting material is 2-fluorobenzylamine, which is reacted with 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-7-one to form an intermediate compound. This intermediate is then reacted with butyl isocyanate and thiourea to yield the final product.

Scientific Research Applications

The potential therapeutic applications of 3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have been the focus of scientific research. Studies have shown that this compound has anti-cancer properties, as it inhibits the growth of cancer cells in vitro and in vivo. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to have immunomodulatory effects, making it a potential treatment for autoimmune disorders.

properties

IUPAC Name

3-butyl-2-[(2-fluorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3OS/c1-2-3-13-27-22(28)21-20(18(14-25-21)16-9-5-4-6-10-16)26-23(27)29-15-17-11-7-8-12-19(17)24/h4-12,14,25H,2-3,13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMLZWJYNRFRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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